molecular formula C19H21NO B5731324 3,4-dimethyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

3,4-dimethyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B5731324
M. Wt: 279.4 g/mol
InChI Key: NESQNGKKVQKYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as JDTic, is a selective kappa opioid receptor antagonist that has gained significant attention in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

3,4-dimethyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including addiction, depression, and pain management. It has been shown to selectively block the kappa opioid receptor, which plays a crucial role in the regulation of pain and stress responses, as well as drug addiction. This compound has also been shown to have anti-depressant effects in animal models, suggesting its potential use in the treatment of depression.

Mechanism of Action

3,4-dimethyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide selectively blocks the kappa opioid receptor, which is found in various regions of the brain and plays a crucial role in regulating pain and stress responses, as well as drug addiction. By blocking this receptor, this compound can reduce the negative effects of stress and pain, as well as decrease drug-seeking behavior in animals.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including reducing drug-seeking behavior in animals, decreasing stress-induced reinstatement of drug-seeking behavior, and reducing the negative effects of stress and pain. It has also been shown to have anti-depressant effects in animal models, suggesting its potential use in the treatment of depression.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,4-dimethyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is its selectivity for the kappa opioid receptor, which allows for more targeted research and potential therapeutic applications. However, this compound has also been shown to have limited bioavailability and can be difficult to administer in animal studies, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for 3,4-dimethyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide research, including further investigation of its potential therapeutic applications in addiction, depression, and pain management. Additionally, researchers can explore alternative administration methods to improve its bioavailability and potential use in human studies. Finally, further studies can be conducted to better understand the mechanisms underlying this compound's effects on the kappa opioid receptor and its potential interactions with other receptors in the brain.

Synthesis Methods

3,4-dimethyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can be synthesized using a multi-step process involving the reaction of 1,2,3,4-tetrahydronaphthalene with 4-bromo-2,5-dimethoxybenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with 4-(dimethylamino)pyridine and benzoyl chloride to form this compound.

properties

IUPAC Name

3,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-13-10-11-16(12-14(13)2)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h5,7,9-12H,3-4,6,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESQNGKKVQKYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.